Afabicin (disodium)
CAS No.:
Cat. No.: VC16648318
Molecular Formula: C23H22N3Na2O7P
Molecular Weight: 529.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C23H22N3Na2O7P |
|---|---|
| Molecular Weight | 529.4 g/mol |
| IUPAC Name | disodium;[6-[(E)-3-[methyl-[(3-methyl-1-benzofuran-2-yl)methyl]amino]-3-oxoprop-1-enyl]-2-oxo-3,4-dihydro-1,8-naphthyridin-1-yl]methyl phosphate |
| Standard InChI | InChI=1S/C23H24N3O7P.2Na/c1-15-18-5-3-4-6-19(18)33-20(15)13-25(2)21(27)9-7-16-11-17-8-10-22(28)26(23(17)24-12-16)14-32-34(29,30)31;;/h3-7,9,11-12H,8,10,13-14H2,1-2H3,(H2,29,30,31);;/q;2*+1/p-2/b9-7+;; |
| Standard InChI Key | ZAWLQRSRUJJWHT-OJYIHNBOSA-L |
| Isomeric SMILES | CC1=C(OC2=CC=CC=C12)CN(C)C(=O)/C=C/C3=CC4=C(N=C3)N(C(=O)CC4)COP(=O)([O-])[O-].[Na+].[Na+] |
| Canonical SMILES | CC1=C(OC2=CC=CC=C12)CN(C)C(=O)C=CC3=CC4=C(N=C3)N(C(=O)CC4)COP(=O)([O-])[O-].[Na+].[Na+] |
Introduction
Chemical Structure and Mechanism of Action
Prodrug Conversion and Active Metabolite
Afabicin disodium (Debio 1450, AFN-1720) is a synthetic benzofuran naphthyridinone prodrug with the chemical formula and a molar mass of 485.433 g/mol . The disodium salt formulation enhances aqueous solubility and bioavailability, enabling intravenous (IV) and oral administration. In vivo, enzymatic hydrolysis cleaves the phosphate group, yielding the active metabolite afabicin desphosphono (Debio 1452) . This conversion is critical for antibacterial activity, as the active form directly inhibits FabI, an enzyme essential for bacterial membrane synthesis .
The reaction can be represented as:
Target Specificity and FabI Inhibition
Afabicin desphosphono exhibits high specificity for staphylococcal FabI, with minimal activity against human or commensal bacterial enzymes . This selectivity arises from structural differences in the FabI substrate-binding pocket between Staphylococcus species and other bacteria . By blocking the reduction of enoyl-acyl carrier protein (ACP) during fatty acid elongation, afabicin disrupts membrane lipid assembly, leading to bacterial cell death .
Pharmacokinetics and Pharmacodynamic Profile
Absorption and Bioavailability
Afabicin disodium demonstrates linear pharmacokinetics, with dose-proportional increases in plasma concentrations observed in Phase I studies . Following IV administration (55 mg twice daily), the prodrug rapidly converts to afabicin desphosphono, achieving a mean maximum concentration () of 2.1 µg/mL and an area under the curve (AUC) of 12.4 µg·h/mL . Oral bioavailability exceeds 80%, supporting seamless IV-to-oral transition in clinical settings .
PK-PD Target Attainment and Dosing Optimization
Monte Carlo simulations using data from 872 S. aureus isolates (MIC range: 0.002–0.25 µg/mL) predicted a 99.3% probability of target attainment (PTA) for a regimen of 55 mg IV twice daily (Day 1) followed by 80 mg orally twice daily (Day 2 onward) . The PK-PD target () for 1-log CFU reduction was 3.4, achievable across the MIC distribution .
Table 1: Key PK-PD Parameters for Afabicin Desphosphono
| Parameter | Value | Target Pathogen | Source |
|---|---|---|---|
| MIC | 0.015 µg/mL | S. aureus (MRSA/MSSA) | |
| Plasma | 6.2 h | Humans | |
| Protein Binding | 92% | In vitro | |
| 3.4 | 1-log CFU reduction |
Microbiota-Sparing Properties
Afabicin’s narrow spectrum preserves commensal microbiota, unlike broad-spectrum antibiotics. A comparative study found that 7-day afabicin treatment caused minimal disruption to gut Bacteroidetes and Firmicutes populations (≤0.5-log reduction), whereas vancomycin reduced diversity by 3-logs .
Table 2: Impact on Gut Microbiota After 7-Day Therapy
| Antibiotic | Bacteroidetes Change | Firmicutes Change | Diversity Loss |
|---|---|---|---|
| Afabicin | -0.3 log | -0.4 log | 8% |
| Vancomycin | -2.8 log | -3.1 log | 74% |
| Linezolid | -1.2 log | -1.5 log | 45% |
Comparative Analysis with Established Therapies
Afabicin’s targeted mechanism avoids resistance genes (e.g., mecA, vanA) common in MRSA and VRE . In contrast to vancomycin’s nephrotoxicity risk (10–15% incidence) and linezolid’s mitochondrial toxicity, afabicin’s safety profile is superior, with no treatment-related discontinuations reported .
Current Development Status and Future Directions
Afabicin disodium is in Phase III planning for ABSSSI and osteomyelitis, with regulatory submission anticipated by 2026 . Ongoing research explores its potential in Staphylococcus epidermidis device-related infections and pediatric populations .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume